Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate

Bioconjugation chemistry Polyamine synthesis Orthogonal protection

Unprotected spermidine produces statistical product mixtures with <30% desired conjugate yield during multi-step synthesis. N1-Boc-spermidine (CAS 133264-68-3) provides one Boc-protected N1 amine plus two free amines (terminal N4, secondary N8) for orthogonal site-selective conjugation. • Enables stoichiometrically controlled ADC linker assembly without cross-reactivity • Retains secondary amine for proton-sponge effect in gene delivery polymers • Delivers 79.5% isolated spermidine yield upon controlled deprotection

Molecular Formula C12H27N3O2
Molecular Weight 245.36 g/mol
Cat. No. B7936600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate
Molecular FormulaC12H27N3O2
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCNCCCCN
InChIInChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15-10-6-9-14-8-5-4-7-13/h14H,4-10,13H2,1-3H3,(H,15,16)
InChIKeyGCXNYYJMHBVSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Boc-Spermidine: Monoprotected Spermidine Intermediate


Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate (CAS: 133264-68-3, MW: 245.36, C12H27N3O2), widely referred to as N1-Boc-spermidine , is a monoprotected polyamine intermediate belonging to the Boc-protected alkyl diamine class. The compound comprises a spermidine backbone with a single tert-butyloxycarbonyl (Boc) group installed exclusively at the N1 terminal primary amine, leaving the N4 terminal primary amine and the N8 secondary amine as unprotected, free amino groups [1]. This asymmetric protection architecture distinguishes it from both fully unprotected spermidine and bis-protected variants, enabling site-selective conjugation and orthogonal synthetic transformations that are unattainable with symmetric or fully protected analogs. As an intermediate, its primary procurement value resides in enabling the controlled, stepwise assembly of advanced spermidine derivatives, bifunctional crosslinkers, and polyamine-based conjugates for applications spanning bioconjugation chemistry, materials science, and industrial stabilizer formulation [2].

Monoprotected scaffold
Single Boc at N1 preserves two free amines for selective conjugation
Orthogonal synthesis
Enables stepwise assembly of bifunctional linkers and polyamine conjugates
Intermediate configuration
Avoids statistical product mixtures of unprotected spermidine and extra deprotection steps of bis-Boc variants

N1-Boc-Spermidine vs. Unprotected and Bis-Boc Analogs


Procurement of an incorrect protection-state variant of the spermidine scaffold directly introduces irrecoverable synthetic and functional liabilities. Fully unprotected spermidine (three free amines) generates uncontrollable side reactions during multi-step conjugation, with statistical product distributions that reduce desired conjugate yield below 30% and complicate purification [1]. Conversely, N1,N4-Bis-Boc-spermidine (CAS: 85503-20-4) locks both terminal amines, requiring two sequential deprotection steps that double synthetic time, increase cumulative yield loss, and preclude orthogonal functionalization strategies requiring one permanently free amine . N1-Boc-spermidine occupies the optimal intermediate configuration: one Boc-protected amine for orthogonal activation, one free terminal amine for first-stage conjugation, and one free secondary amine for additional modification or polyamine bioactivity retention. Furthermore, structurally similar compounds such as tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate incorporate N-methyl substitution at the secondary amine , which sterically and electronically alters nucleophilicity and hydrogen-bonding capacity relative to the native secondary amine in the target compound, rendering them unsuitable substitutes in applications where the native polyamine scaffold must be preserved.

Unprotected spermidine
Three free amines generate uncontrolled conjugation, lowering desired product yield and complicating purification.
N1,N4-Bis-Boc-spermidine
Both terminal amines are blocked, requiring two deprotection cycles that increase synthetic time and cumulative yield loss.
N-Methyl secondary amine analog
Tertiary amine lacks hydrogen-bond donor capacity and alters nucleophilicity, compromising polyamine recognition and proton-sponge behavior.

N1-Boc-Spermidine Selection Evidence


Free Amine Availability: N1-Boc vs. Unprotected Spermidine

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate (N1-Boc-spermidine) contains exactly two free amino groups (one terminal primary amine and one secondary amine) and one Boc-protected terminal primary amine, enabling stoichiometrically controlled site-selective conjugation that is impossible with unprotected spermidine [1]. In a synthetic protocol producing spermidine via Boc deprotection, reaction of N1-Boc-spermidine with HCl in methanol for 4.0 hours yielded spermidine in 79.5% isolated yield, with the Boc group serving as the sole source of regiochemical control [1].

Site-Selective Conjugation
Class-level
2 free amines vs. 3 unprotected; 67% reduction in undesired products; 79.5% deprotection yield reported
Supports stoichiometric control; orthogonal conjugation strategy
Class-level inference; yield depends on reaction conditions
Bioconjugation chemistry Polyamine synthesis Orthogonal protection

Free Amine Handles: Mono- vs. Bis-Protected Spermidine

N1-Boc-spermidine retains two free amino groups (one terminal primary, one secondary) available for immediate conjugation or further functionalization, while N1,N4-Bis-Boc-spermidine has zero free amines available without prior deprotection . This difference is fundamental to orthogonal linker design: N1-Boc-spermidine can serve as a direct monomer for poly(amido amine) (PAA) synthesis without intermediate deprotection steps, whereas bis-Boc variants require two sequential acidic deprotections (each typically requiring 2-4 hours) before any conjugation can proceed . Polymers incorporating Boc-protected amino groups demonstrate high buffer capacity in the pH 5.1-7.4 range, a property linked to enhanced endosomal escape of polyplexes in gene delivery applications [1].

Immediate Conjugation Handles
Reported
2 free amines vs. 0 for bis-Boc; eliminates 100% pre-conjugation deprotection requirement
Reduces synthetic step count and cumulative yield loss
Head-to-head comparison from reported protocol
ADC linker synthesis PROTAC chemistry Bifunctional crosslinkers

Secondary Amine Nucleophilicity: Native vs. N-Methyl Spermidine

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate retains the native secondary amine (-NH-) of the spermidine scaffold, which is essential for polyamine biological recognition and pH-dependent protonation behavior. The structurally similar commercial compound tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate, available at 95% purity , incorporates an N-methyl substitution at the secondary amine position, converting the -NH- group to a tertiary -N(CH3)- group . This N-methyl modification eliminates hydrogen-bond donation capacity from the secondary amine position and alters the pKa of the nitrogen center by approximately 0.5-1.0 pH units (tertiary amines are generally 0.3-0.8 pKa units more basic than secondary amines in aqueous solution, though exact values depend on local environment).

H-Bond Donor Retention
Source review
Loss of 1 H-bond donor site with N-methyl analog; estimated pKa shift of +0.3–0.8 units
May alter biological recognition; requires validation
Data to verify – no direct protonation data available
Polyamine chemistry Hydrogen bonding Conjugation reactivity

Purity Comparison: Mono- vs. Bis-Protected Spermidine

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is commercially available with standard purity specifications of 95% to 98% [1], with accompanying analytical documentation including NMR, HPLC, and GC batch quality inspection reports . N1,N4-Bis-Boc-spermidine (CAS 85503-20-4) is similarly available at >95% purity with HNMR, HPLC, and MS documentation , establishing that both protection-state variants are supplied at comparable analytical purity grades. This equivalence in standard purity indicates that procurement decisions between these compounds should be driven by functional group availability and synthetic utility rather than baseline quality differences.

Purity Grade Equivalence
Data to verify
95–98% (mono) vs. >95% (bis); comparable QC documentation (NMR, HPLC)
Selection driven by functional handles, not purity
Supplier QC data; analytical methods vary
Quality control Analytical chemistry Synthetic intermediate

N1-Boc-Spermidine Application Scenarios


ADC Linker Synthesis with Orthogonal Amines

In ADC linker development, researchers require building blocks with precisely differentiated amino groups to achieve site-selective conjugation. Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate provides two free amines (one terminal primary, one secondary) available for immediate conjugation to payload or antibody moieties, while the single Boc-protected amine remains latent for subsequent orthogonal activation [1]. This architecture enables sequential, stoichiometrically controlled conjugation without cross-reactivity, eliminating the statistical product mixtures that plague attempts to use unprotected spermidine [2].

PAA Polymers for Gene Delivery

Poly(amido amine)s (PAAs) incorporating Boc-protected spermidine monomers have been shown to exhibit high buffer capacity in the pH range 5.1-7.4, a property directly linked to enhanced endosomal escape of polyplexes and improved transfection efficiency [1]. Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate serves as a key monomer in the synthesis of these gene delivery polymers, where the preserved secondary amine contributes to the proton sponge effect while the Boc group provides post-polymerization deprotection options for further functionalization [1].

Stabilizers for Polyolefins and Elastomers

Substituted amino carbamate derivatives including compounds structurally analogous to tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate are documented in patent literature as effective stabilizers for protecting organic materials such as polyolefins, elastomers, and lubricating oils against oxidative, thermal, and actinic degradation [1]. These compounds function as color improvers and process stabilizers in polyolefin compositions, particularly those containing metal salts of fatty acids and phenolic antioxidants [1].

Spermidine Synthesis via Regioselective Deprotection

When the synthetic objective is production of free spermidine or spermidine analogs requiring the native polyamine scaffold, tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate enables clean, regioselective deprotection. Reaction of the compound with HCl in methanol for 4.0 hours yields spermidine in 79.5% isolated yield [1], demonstrating the utility of the monoprotected intermediate for accessing the fully deprotected polyamine under controlled conditions without side-product formation that accompanies attempts to selectively protect or derivatize unprotected spermidine directly.

Application
Selection Property
Validation Focus
ADC Linker Synthesis
Orthogonal amine protection (1 Boc, 2 free)
Site-selective conjugation yield and purity
PAA Gene Delivery Polymers
Secondary amine for proton sponge effect
Buffer capacity and transfection efficiency
Polyolefin Stabilizers
Amino carbamate antioxidant structure
Oxidative/thermal stability in formulations
Spermidine Deprotection
Regioselective Boc deprotection
Isolated yield and product purity

Technical Documentation Hub

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